
4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine is a morpholine derivative featuring a quinazoline moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, potential neuropharmacological applications, and the underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O, with a molecular weight of approximately 298.39 g/mol. The structure consists of a morpholine ring substituted with a quinazoline unit, which is known for its significant pharmacological properties.
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Morpholine substituted with quinazoline | Anticancer activity |
2-Methylquinazolin-4(3H)-one | Quinazolinone structure | Antimicrobial properties |
N,N-Dimethylmorpholine | Simple morpholine derivative | Neuroactive properties |
6-Methylquinazolin derivatives | Varied substitutions on quinazoline | Anticancer and anti-inflammatory effects |
Anticancer Activity
Research indicates that derivatives of morpholine-substituted quinazolines, including this compound, exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma) cells .
The mechanism by which this compound induces apoptosis in cancer cells involves interactions with Bcl-2 proteins, which are critical regulators of cell death pathways. Studies using molecular docking simulations and surface plasmon resonance have demonstrated that the compound binds effectively to Bcl-2 and other apoptotic regulators, suggesting a targeted approach to cancer therapy .
Neuropharmacological Potential
Beyond its anticancer properties, the unique structure of this compound may also offer neuroactive properties. The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Further studies are needed to elucidate these effects and explore its efficacy in neuropharmacology.
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds within the quinazoline class:
- Quinazoline-based VEGFR Inhibitors : A study demonstrated that certain quinazoline derivatives exhibited selective inhibition of VEGFR-2, leading to significant antitumor activity in vivo. The findings suggest that structural modifications can enhance the potency and selectivity of these compounds against various cancer types .
- Analgesic and Anti-inflammatory Activity : Another research effort focused on N-substituted phenylquinazolin derivatives that showed promising analgesic and anti-inflammatory activity comparable to standard treatments like Indomethacin. This highlights the potential for developing new therapeutic agents from quinazoline derivatives .
Scientific Research Applications
Pharmaceutical Research
Anticancer Activity :
Research indicates that 4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent. The compound's mechanism of action involves interaction with specific molecular targets, potentially leading to the modulation of pathways involved in cell growth and apoptosis.
Antimicrobial Properties :
This compound has also demonstrated antimicrobial activity against various pathogens. Studies have indicated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections . The structure-activity relationship studies have highlighted how modifications to the quinazoline core can enhance its antimicrobial efficacy.
Case Studies
Several case studies have explored the applications of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations in the synthetic route design for 4-(6-Methyl-4-phenylquinazolin-2-yl)morpholine to ensure reproducibility and scalability?
- The synthesis involves multi-step reactions, including cyclization of substituted anthranilic acid with morpholine-4-carboxamide, chlorination using phosphorus oxychloride, and substitution with aryl amines. Critical steps include inert atmosphere maintenance during cyclization and precise stoichiometric control during chlorination to avoid over-chlorination byproducts. Purification via column chromatography and validation by TLC ensures homogeneity .
Q. What spectroscopic and analytical methods are most reliable for confirming the structural integrity of this compound?
- FTIR identifies functional groups (e.g., C=N stretching at 1580–1708 cm⁻¹, morpholine C-O-C at 1080–1370 cm⁻¹). 1H/13C NMR confirms aromatic protons (δ 6.8–8.5 ppm) and morpholine protons (δ 1.8–3.5 ppm). Mass spectrometry detects fragmentation patterns (e.g., M-1, M-2 peaks due to hydrogen loss from the quinazoline ring). Elemental analysis validates C, H, N composition .
Q. What are the recommended storage conditions to maintain stability, based on its reactivity profile?
- Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as morpholine derivatives are prone to hydrolysis and oxidative decomposition .
Advanced Research Questions
Q. How can computational reaction path search methods optimize experimental conditions for synthesizing this compound?
- Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, while information science tools analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). This reduces trial-and-error iterations by >50% .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Discrepancies may arise from poor bioavailability or off-target effects. Use physicochemical profiling (logP, solubility) to optimize pharmacokinetics. Validate target engagement via radioligand binding assays or knockout models to isolate mechanisms .
Q. How does the morpholine substituent influence the compound’s binding affinity in target interactions?
- The morpholine ring enhances solubility and acts as a hydrogen bond acceptor. 3D-QSAR studies show that electron-rich morpholine substituents increase binding to kinases (e.g., EGFR) by stabilizing π-π interactions with hydrophobic pockets .
Q. What statistical experimental design approaches minimize trial iterations in process optimization?
- Factorial design identifies critical variables (e.g., reaction time, catalyst loading). For example, a 2³ factorial design (temperature, solvent ratio, stirring rate) reduces optimization experiments from 27 to 8 while retaining >90% predictive accuracy .
Q. How do electronic properties derived from DFT studies inform material science applications?
- DFT calculations reveal frontier molecular orbitals (HOMO-LUMO gaps) that correlate with charge-transfer efficiency. For instance, a low HOMO-LUMO gap (≈3.2 eV) suggests utility in organic semiconductors or photovoltaic layers .
Q. What purification challenges arise from byproducts in the final substitution step, and how are they addressed?
- Chlorinated intermediates (e.g., 4-chloro-quinazoline derivatives) may react incompletely with aryl amines. Liquid-liquid extraction (benzene/water) removes unreacted amines, while preparative HPLC with a C18 column resolves positional isomers .
Q. How can researchers validate target engagement in cellular assays, considering the compound’s physicochemical properties?
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-(6-methyl-4-phenylquinazolin-2-yl)morpholine |
InChI |
InChI=1S/C19H19N3O/c1-14-7-8-17-16(13-14)18(15-5-3-2-4-6-15)21-19(20-17)22-9-11-23-12-10-22/h2-8,13H,9-12H2,1H3 |
InChI Key |
YQLUOFIWZOUQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.